[4-methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid
Overview
Description
[4-methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid: is an organoboron compound with the molecular formula C10H11BN2O2. It is a boronic acid derivative that features a pyrazole ring attached to a phenyl group, which is further substituted with a methyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that boronic acids are involved in several reactions as reagents for the preparation of various compounds with potential therapeutic applications .
Pharmacokinetics
The compound’s molecular weight (20202 g/mol) and its solid form may influence its bioavailability.
Result of Action
The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests it plays a role in the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Action Environment
The action, efficacy, and stability of [4-methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid can be influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that temperature and exposure to oxygen may affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid typically involves the reaction of 4-bromo-2-(1H-pyrazol-1-yl)toluene with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a suitable solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation and Reduction: While less common, [4-methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid can undergo oxidation to form corresponding boronic esters or acids.
Common Reagents and Conditions:
Palladium Catalysts: Palladium acetate or palladium chloride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Toluene, ethanol, water.
Ligands: Triphenylphosphine, 1,1’-bis(diphenylphosphino)ferrocene (dppf).
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: Utilized in the synthesis of biologically active molecules and potential drug candidates.
Industry:
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the pyrazole and methyl substituents.
[4-methylphenyl]boronic Acid: Lacks the pyrazole substituent.
[2-(1H-pyrazol-1-yl)phenyl]boronic Acid: Lacks the methyl substituent.
Uniqueness:
Properties
IUPAC Name |
(4-methyl-2-pyrazol-1-ylphenyl)boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O2/c1-8-3-4-9(11(14)15)10(7-8)13-6-2-5-12-13/h2-7,14-15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWQHIWBRDBMQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)N2C=CC=N2)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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